Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by:
- Two thiazole rings: One substituted with a 3-methoxyphenyl group at position 2 and the other with an ethyl ester at position 2.
- Acetyl amino linker: Connects the two heterocyclic systems.
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-25-17(23)14-10-27-18(20-14)21-15(22)8-12-9-26-16(19-12)11-5-4-6-13(7-11)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,21,22) |
InChI Key |
BFZMNZBDQBJAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Methoxyphenyl)-1,3-Thiazol-4-ylacetic Acid
Reagents :
-
3-Methoxyacetophenone, thiourea, bromine (for α-bromination)
-
Solvent: Ethanol or dichloromethane
-
Catalyst: Pyridine or triethylamine
Procedure :
-
α-Bromination : 3-Methoxyacetophenone is treated with bromine in acetic acid at 0–5°C to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one.
-
Cyclization : The brominated product reacts with thiourea in ethanol under reflux (78°C, 6 hours) to form 2-(3-methoxyphenyl)-1,3-thiazol-4-amine.
-
Acetylation : The amine is acetylated using chloroacetyl chloride in dichloromethane, followed by hydrolysis with NaOH to yield the acetic acid derivative.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
Reagents :
-
Ethyl cyanoacetate, thiourea, sulfur
-
Solvent: Ethanol
-
Catalyst: Concentrated HCl
Procedure :
Amide Coupling and Final Product Isolation
Reagents :
-
2-(3-Methoxyphenyl)-1,3-thiazol-4-ylacetic acid, ethyl 2-amino-1,3-thiazole-4-carboxylate
-
Coupling agent: EDC or HATU
-
Solvent: Dichloromethane or DMF
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure :
-
Activation : The carboxylic acid is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.
-
Coupling : Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 equiv) is added, and the reaction proceeds at room temperature for 12 hours.
-
Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane 1:1).
Optimization of Reaction Parameters
Catalytic Systems and Solvent Effects
| Parameter | Conditions Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Coupling Agent | EDC, DCC, HATU | EDC/HOBt | 15% |
| Solvent | DMF, THF, Dichloromethane | DMF | 10% |
| Temperature | 0°C, RT, 40°C | RT | 5% |
Base selection (DIPEA vs. pyridine) showed negligible impact on yield but improved reaction kinetics with DIPEA.
Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 60 |
| Recrystallization | 99.2 | 75 |
| Preparative HPLC | 99.9 | 50 |
Recrystallization from ethyl acetate/hexane (1:3) provided superior recovery without compromising purity.
Spectroscopic Characterization
Key Spectral Data :
-
HRMS (ESI+) : m/z 404.08 [M+H]+ (calculated for C₁₈H₁₈N₃O₄S₂: 404.07).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.45–7.32 (m, 4H, aromatic), 4.32 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃).
Industrial-Scale Considerations
Patents describe adaptations for kilogram-scale production, including:
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and acetyl amide groups are primary sites for hydrolysis:
-
Ester Hydrolysis : The ethyl carboxylate group undergoes saponification in basic conditions to yield the corresponding carboxylic acid. This is critical for further derivatization, such as peptide coupling .
-
Amide Hydrolysis : Requires harsher conditions (e.g., 6M HCl at 110°C for 12 hours) due to the stability of the amide bond. The reaction liberates the primary amine, enabling subsequent alkylation or acylation .
Acylation and Alkylation
The secondary amide and aromatic rings participate in nucleophilic substitutions:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Amide Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated 3-methoxyphenyl ring |
-
Acylation : The free amine (post-hydrolysis) reacts with acyl chlorides or anhydrides to form substituted acetamides. For example, benzoylation with benzoyl chloride yields N-benzoyl derivatives .
-
Nitration/Halogenation : The electron-rich 3-methoxyphenyl group undergoes electrophilic substitution at the para position relative to the methoxy group, producing nitro- or halo-substituted analogs .
Cross-Coupling Reactions
The 3-methoxyphenyl-thiazole moiety enables transition metal-catalyzed coupling:
| Reaction Type | Catalysts/Reagents | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl-modified thiazole | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated thiazole derivatives |
-
Suzuki Coupling : Replacing the methoxy group with other aryl/heteroaryl rings enhances structural diversity. For example, coupling with 4-fluorophenylboronic acid introduces fluorinated motifs .
-
Buchwald–Hartwig Amination : Introduces amino groups at the thiazole C-5 position, improving water solubility .
Cyclization and Heterocycle Formation
The acetyl amino group facilitates intramolecular cyclization:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Thiazolidinone Formation | CS₂, KOH, ethanol | 4-Thiazolidinone ring | |
| Schiff Base Formation | Aldehydes, acetic acid | Imine-linked hybrids |
-
Thiazolidinone Synthesis : Reaction with carbon disulfide under basic conditions forms a fused thiazolidinone ring, enhancing biological activity .
-
Schiff Bases : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) generates imine derivatives, which are precursors for anticancer agents .
Functional Group Interconversion
Strategic modifications of the core structure:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Ester → Amide | NH₃, DCC | Carboxamide derivative | |
| Reduction | LiAlH₄, THF | Alcohol from ester reduction |
-
Amide Formation : The ethyl ester is converted to a primary amide via ammonolysis, improving metabolic stability .
-
Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, though this may require protection of the amide to prevent over-reduction.
Spectroscopic Analysis of Reaction Products
Key characterization data for typical derivatives:
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Carboxylic Acid | 1705 (C=O), 2500–3300 (OH) | 8.2 (s, 1H, thiazole), 3.9 (s, 3H, OCH₃) | 318 (M+H⁺) |
| N-Benzoyl Amide | 1660 (C=O) | 7.8–7.4 (m, 5H, Ar-H), 2.1 (s, 3H, CH₃) | 402 (M+H⁺) |
Scientific Research Applications
Synthesis of Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
The compound can be synthesized through various methods involving thiazole chemistry. The synthesis typically includes:
- Knoevenagel Condensation : A common method used to form thiazole derivatives by reacting aldehydes with thioamides.
- Acetylation Reactions : The introduction of acetyl groups enhances the biological activity of thiazole derivatives.
- Alkylation : This step is crucial for modifying the thiazole ring to increase solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance:
- Cytotoxicity Tests : this compound has shown promising results against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest, as evidenced by IC50 values ranging from 10 to 30 µM in specific studies .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The compound has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics. The presence of the methoxy group in the phenyl ring is believed to enhance its antimicrobial efficacy .
Enzyme Inhibition
Research indicates that thiazole derivatives can act as inhibitors for specific enzymes such as carbonic anhydrase (CA) and others involved in metabolic pathways. The structure–activity relationship (SAR) studies suggest that modifications at certain positions on the thiazole ring significantly affect enzyme inhibition potency .
Case Study 1: Anticancer Activity
A study conducted by Evren et al. (2019) synthesized several thiazole derivatives and evaluated their anticancer activity against NIH/3T3 and A549 cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial activity, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated strong antibacterial effects with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on Thiazole Rings
Aromatic Substituents
Ethyl 2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (): Key difference: Replaces the 3-methoxyphenyl group with a phenylsulfonyl group.
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate (): Key difference: Substitutes 3-bromophenyl for 3-methoxyphenyl. Impact: Bromine’s electronegativity may increase reactivity in cross-coupling reactions, whereas the methoxy group improves solubility via polar interactions .
Heterocyclic Modifications
Methyl 2-[2-(2-acetyl-1,3-thiazol-4-yl)-1,3-oxazolin-4-yl]-1,3-thiazole-4-carboxylate ():
- Key difference : Replaces one thiazole with an oxazoline ring.
- Impact : Oxazoline’s basic nitrogen could enhance solubility but reduce metabolic stability compared to thiazole .
Ethyl 4-(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperazine-1-carboxylate (): Key difference: Incorporates a piperazine ring. Impact: Piperazine introduces basicity, improving water solubility and bioavailability, a feature absent in the target compound .
Functional Group Variations
Linker Groups
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (): Key difference: Methoxyimino group instead of acetyl amino linker. Impact: The imino group may confer rigidity and influence tautomerism, affecting binding affinity in biological systems .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():
- Key difference : Benzothiazole core with a trifluoromethyl group.
- Impact : Trifluoromethyl enhances electron-withdrawing properties and metabolic resistance compared to simple thiazoles .
Ester vs. Carboxylic Acid Derivatives
2-(2-Adamantyl-1,3-thiazol-4-yl)-5-aryl-1,3,4-oxadiazoles ():
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇N₃O₄S₂ | ~415.47 | 3-Methoxyphenyl, ethyl ester | Moderate (polar ester) |
| Ethyl {2-[(phenylsulfonyl)amino]-...}acetate | C₁₃H₁₄N₂O₄S₂ | 326.39 | Phenylsulfonyl | Low (non-polar sulfonyl) |
| Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate | C₁₆H₂₁NO₂S | 291.41 | Adamantyl | Low (highly lipophilic) |
Biological Activity
Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two thiazole rings and a methoxyphenyl group, contributing to its biological efficacy. The molecular formula is with a molecular weight of approximately 319.38 g/mol. Its systematic name reflects its complex structure:
- Chemical Name : this compound
- CAS Number : 6147-92-8
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to this compound have shown efficacy against:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
Studies have demonstrated that the thiazole ring enhances the interaction with microbial enzymes, leading to increased inhibition of growth and survival rates of these pathogens .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. This compound has been studied for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF-7 (Breast) | 6.5 |
| A549 (Lung) | 7.8 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation . Structural activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Anti-inflammatory Effects
Research has also indicated that thiazole derivatives possess anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 70% |
| IL-6 | 65% |
This anti-inflammatory activity may be attributed to the compound's ability to modulate NF-kB signaling pathways .
Case Study 1: Anticancer Activity in Vivo
A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg and showed a tumor growth inhibition rate of over 50% after three weeks of treatment.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, derivatives similar to this compound were tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, showcasing its potential as a therapeutic agent against resistant infections.
Q & A
Q. What synthetic strategies are optimal for preparing Ethyl 2-({[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate?
Methodological Answer: The synthesis involves sequential heterocyclic ring formation and functionalization. Key steps include:
- Thiazole Ring Construction : React 3-methoxyphenyl-substituted precursors (e.g., thioureas or α-haloketones) with thioamides under Hantzsch thiazole synthesis conditions .
- Acetylation and Coupling : Use chloroacetyl chloride or activated esters to introduce the acetyl amino linker, followed by coupling with the second thiazole moiety under reflux in ethanol with glacial acetic acid catalysis .
- Esterification : Ethyl ester formation typically employs ethanol as a solvent with acid catalysts. Monitor reaction progress via TLC or HPLC to avoid over-acylation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer: Combine multiple techniques to resolve ambiguities:
- NMR Spectroscopy : H and C NMR identify thiazole protons (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyls (δ 165–170 ppm). Use DEPT-135 to distinguish CH/CH groups in the ethyl ester .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak). Fragmentation patterns help validate the acetyl-thiazole linkage.
- IR Spectroscopy : Detect C=O stretches (ester: ~1740 cm; amide: ~1650 cm) and aromatic C-H bends (~750 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Crystallization : Optimize solvent systems (e.g., ethanol/DMF mixtures) to grow single crystals. Slow evaporation at 4°C is preferred for thiazole derivatives .
- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation. SHELX software refines the structure, analyzing bond angles and torsional strain in the acetyl-amino linker .
- Validation : Apply PLATON or OLEX2 to check for missed symmetry, disorder, or hydrogen-bonding networks (e.g., N-H···O=C interactions between thiazole rings) .
Q. What computational methods predict the compound’s reactivity and biological interactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. The 3-methoxyphenyl group’s electron-donating effects can be quantified .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial penicillin-binding proteins or tyrosine phosphatases). Focus on the thiazole-acetyl moiety’s affinity for active sites .
- MD Simulations : GROMACS assesses stability in aqueous or lipid bilayer environments, critical for pharmacokinetic studies .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
- Target Specificity : Use knock-out models (e.g., PBP3SAL-deficient bacteria) to confirm mechanism-of-action claims .
- Meta-Analysis : Compare structural analogs (e.g., cephalosporin intermediates with similar thiazole-acetyl groups) to identify SAR trends .
Data Analysis and Optimization
Q. What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) after each step to remove unreacted starting materials.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for acetyl coupling efficiency .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates and adjust reaction times .
Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility predictions?
Methodological Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R_2$$^2(8) rings) using Mercury software. Strong intermolecular bonds correlate with low solubility in apolar solvents .
- Hansen Solubility Parameters : Calculate δ, δ, δ from crystal packing data to identify compatible solvents .
Tables for Key Data
Q. Table 1: Common Synthetic Intermediates
| Intermediate | Key Functional Groups | Purification Method | Yield Range (%) |
|---|---|---|---|
| 2-(3-Methoxyphenyl)thiazole | Thiazole, methoxy | Recrystallization (EtOH) | 60–75 |
| Acetyl-thiazole derivative | Acetamide, ester | Column chromatography | 45–65 |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signals | Diagnostic Utility |
|---|---|---|
| H NMR | δ 1.3 (t, ethyl CH), δ 4.3 (q, ethyl CH) | Confirms esterification |
| IR | 1740 cm (C=O ester) | Distinguishes ester vs. acid |
| HRMS | [M+H] = 432.0921 (calc.) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
